4-chloro-N-ethyl-6-methylpyrimidin-2-amine
Overview
Description
4-Chloro-N-ethyl-6-methylpyrimidin-2-amine (CEMP) is a synthetic organic compound with a wide range of applications in scientific research. Its chemical structure consists of a pyrimidine ring with an amine group, a chlorine atom, and a methyl group attached. CEMP is a versatile compound with a variety of biochemical and physiological effects that may be used for a variety of laboratory experiments.
Scientific Research Applications
Crystal Structure Analysis
4-Chloro-N-ethyl-6-methylpyrimidin-2-amine is used in the study of crystal and molecular structures, as seen in the analysis of related compounds. For example, Odell et al. (2007) investigated the crystal structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine, revealing substantial hydrogen-bonding interactions and layer structures in their crystal formations (Odell et al., 2007).
Chemical Synthesis and Modification
The compound plays a significant role in chemical synthesis and modification processes. For instance, Erkin & Krutikov (2007) noted that the reaction of 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine with aromatic amines leads to a series of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, which show pronounced antituberculous effects (Erkin & Krutikov, 2007).
Analytical Chemistry
In the field of analytical chemistry, the compound is essential for understanding reaction mechanisms. Doulah et al. (2014) used X-ray crystallography to study the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine (Doulah et al., 2014).
Medicinal Chemistry
The compound is also utilized in medicinal chemistry research. Aayisha et al. (2019) investigated a molecule related to 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, finding significant potential in the treatment of hypertension as an I1 imidazoline receptor agonist (Aayisha et al., 2019).
properties
IUPAC Name |
4-chloro-N-ethyl-6-methylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-3-9-7-10-5(2)4-6(8)11-7/h4H,3H2,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUVDNODUDMZLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693795 | |
Record name | 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-ethyl-6-methylpyrimidin-2-amine | |
CAS RN |
5748-33-4 | |
Record name | 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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